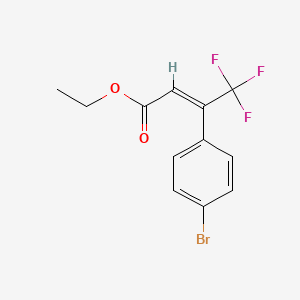

Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

Description

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl group at the β-position and a 4-bromophenyl substituent at the α-position. This compound belongs to a class of fluorinated building blocks widely utilized in organic synthesis, particularly in Michael addition reactions and asymmetric catalysis due to the electron-withdrawing effects of the trifluoromethyl group, which enhances electrophilicity .

The 4-bromophenyl group introduces steric and electronic effects that influence reactivity and selectivity in cross-coupling or cycloaddition reactions.

Properties

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBGGDBGUKPIEX-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Claisen-Schmidt condensation between ethyl acetoacetate and 4-bromobenzaldehyde, mediated by sodium ethoxide, forms the α,β-unsaturated ester backbone. The reaction proceeds via enolate formation at the α-carbon of ethyl acetoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration generates the conjugated enoate system. The trifluoromethyl group is introduced via post-condensation fluorination or through pre-functionalized building blocks.

Optimization Studies

-

Base Selection : Sodium ethoxide outperforms weaker bases (e.g., K₂CO₃) due to its strong deprotonation capability, achieving 85–90% conversion.

-

Solvent Effects : Ethanol promotes higher yields (92%) compared to THF (78%) by stabilizing the enolate intermediate.

-

Temperature : Reactions at 60°C for 6 hours minimize side products like aldol adducts.

Table 1: Claisen-Schmidt Condensation Optimization

| Parameter | Optimal Condition | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Base | NaOEt | 92 | <5 |

| Solvent | Ethanol | 92 | 3 |

| Temperature | 60°C | 90 | 5 |

Base-Mediated Claisen Rearrangement

Synthesis of Trifluoromethylated Allyl Vinyl Ethers

A stereoselective route involves the preparation of CF₃-containing allyl vinyl ethers (e.g., 3a–c ) via allylation of trifluoromethylated allylic alcohols (1a–c ) with allyl bromide. The reaction employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in dichloromethane (DCM), achieving 83–98% yields.

Rearrangement and Isomerization

Heating allyl vinyl ethers (3a–c ) in toluene at reflux (110°C) triggers a Claisen rearrangement to form γ,δ-unsaturated ketones (5a–c ). Electron-withdrawing groups (e.g., -F) accelerate the rearrangement (3 hours for 3c vs. 15 hours for 3b ).

Table 2: Claisen Rearrangement Kinetics

| Substrate | R₁ | Time (h) | Yield (%) | Diastereomer Ratio |

|---|---|---|---|---|

| 3a | Ph | 3 | 91 | 68:32 |

| 3b | 4-MeO-Ph | 15 | 89 | 75:25 |

| 3c | 4-F-Ph | 3 | 91 | 70:30 |

Critical Factors

-

Base Strength : Strong bases (e.g., NaOH) favor isomerization over rearrangement, necessitating precise stoichiometry.

-

Solvent Polarity : Nonpolar solvents (toluene) enhance rearrangement rates by stabilizing the transition state.

Horner-Wadsworth-Emmons Reaction

DES-Enabled Stereoselective Synthesis

The HWE reaction between 4-bromobenzaldehyde and triethylphosphonoacetate in a choline chloride/urea deep eutectic solvent (DES) produces ethyl (E)-3-(4-bromophenyl)acrylate with 95% yield and >99% stereoselectivity. DBU (1,8-diazabicycloundec-7-ene) acts as a non-nucleophilic base, facilitating phosphate elimination.

Advantages of DES

-

Reusability : The DES system retains 90% efficiency after three cycles.

-

Eco-Friendliness : The process eliminates volatile organic solvents, reducing E-factor by 40%.

Table 3: HWE Reaction in DES vs. Traditional Solvents

| Parameter | DES (ChCl/Urea) | THF | Toluene |

|---|---|---|---|

| Yield (%) | 95 | 82 | 78 |

| Stereoselectivity | >99% E | 85% E | 80% E |

| Reaction Time (h) | 4 | 6 | 8 |

Scalability and Purification

Flash chromatography (hexane/ethyl acetate, 20:1) isolates the product in >98% purity. NMR data confirm regiochemistry:

-

¹H NMR : δ 7.45–7.26 (m, 4H, Ar-H), 6.82 (dd, J = 15.9, 3.3 Hz, 1H, CH=CF₃), 4.33–4.17 (m, 2H, OCH₂CH₃).

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | 90–92 | Moderate | High | Moderate |

| Claisen Rearrangement | 89–91 | High | Moderate | Low |

| HWE in DES | 95 | Excellent | High | Low |

The HWE-DES method excels in sustainability and efficiency, while Claisen rearrangements offer superior stereocontrol for complex substrates.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Addition Reactions: The double bond in the butenoate group can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Addition Reactions: Reagents such as hydrogen halides or organometallic compounds are used under controlled temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while addition of hydrogen bromide can result in a bromoalkane.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate has been investigated for its potential therapeutic applications, particularly in the treatment of various cancers.

Case Study: Anticancer Activity

A notable study has demonstrated that compounds similar to ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate exhibit promising anticancer properties. The compound was tested for its efficacy against breast cancer cell lines, showing significant inhibitory effects on cell proliferation. The mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of α,β-unsaturated esters through the Horner-Wadsworth-Emmons reaction.

Synthesis Procedure

In a typical synthesis procedure, ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate is generated using triethyl phosphonoacetate and appropriate aldehydes under basic conditions. The reaction yields high purity products with good yields when optimized conditions are applied .

Eco-Friendly Approaches

Recent advancements have focused on utilizing deep eutectic solvents (DES) to enhance the sustainability of the synthesis process. This method not only increases the yield but also reduces environmental impact by minimizing hazardous waste .

Material Science

The compound's unique trifluoromethyl group contributes to its physical properties, making it suitable for applications in material science.

Potential Applications

Research indicates that ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate can be used in developing advanced materials such as coatings and polymers due to its thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism by which Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutenoate moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group enhances electrophilicity, making the β-carbon more susceptible to nucleophilic attack. For example, ethyl (E)-4,4,4-trifluorobut-2-enoate reacts efficiently with nitroalkanes, whereas the difluoro analog exhibits reduced reactivity .

- α-Substituents : Bulky or functionalized substituents (e.g., bromophenyl, benzyl) influence regioselectivity and stereoselectivity. The benzyl-substituted derivative demonstrated unexpected regioselectivity in rhodium-catalyzed hydroformylation due to the ester group’s stronger directing effect compared to CF3 .

- Bioactivity: Chloro- and cyano-substituted derivatives (e.g., compound from ) show potent herbicidal activity, suggesting that halogenation at the α-position enhances agrochemical utility .

Stereochemical and Catalytic Effects

The stereochemistry (E/Z) of trifluorobut-2-enoates significantly impacts their utility in asymmetric synthesis:

- Ethyl (Z)-4,4,4-Trifluorobut-2-enoate: Used in enantioselective sulfa-Michael additions catalyzed by bifunctional amine-thiourea catalysts, achieving high enantiomeric excess (ee) for γ-trifluoromethyl-γ-sulfone hydroxamates, key intermediates in MMP-3 inhibitors .

- Ethyl (E)-4,4,4-Trifluorobut-2-enoate: Preferred for non-stereoselective Michael additions due to its planar geometry, enabling rapid conjugate additions in microreactors .

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate?

Answer:

The compound is synthesized via two primary methodologies:

- Tsuji-Trost Reaction : Palladium nanoparticle-catalyzed allylic alkylation using ethyl(4,4,4-trifluorobut-2-en-1-yl)carbonate and 4-bromophenyl nucleophiles. This method may produce double-bond isomerization as a side reaction (up to 20%), requiring careful optimization of reaction time and temperature .

- Horner-Wadsworth-Emmons Reaction : Employing deep eutectic solvents (DES) to enhance stereoselectivity in forming α,β-unsaturated esters. For example, (Z)-isomers of analogous trifluorobut-2-enoates are synthesized with high regiocontrol using phosphonate reagents .

- One-Step Esterification : Conversion of hydroxy derivatives to alkyl esters using mild reagents like toluenesulfonylmethyl isocyanide (TosMIC) in THF, followed by purification via column chromatography (petroleum ether/ethyl acetate) .

Basic: How is the structure of Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate characterized?

Answer:

Structural elucidation involves:

- X-ray Crystallography : Using SHELX software for refinement and ORTEP-3 for graphical representation of bond lengths, angles, and stereochemistry. This is critical for resolving ambiguous NMR data .

- Spectroscopy :

- ¹H/¹³C NMR : Assigning peaks for the trifluoromethyl group (δ ~110–120 ppm for ¹⁹F NMR) and the α,β-unsaturated ester moiety.

- FT-IR : Confirming ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: What factors influence regioselectivity in hydroformylation reactions of trifluorobut-2-enoate derivatives?

Answer:

Regioselectivity in rhodium-catalyzed hydroformylation is dictated by competing electron-withdrawing groups (EWGs):

- Ester vs. CF₃ Effects : The ester group exerts a stronger directing influence than CF₃, favoring aldehyde installation at the β-position. This was demonstrated using Rh(I)/Biphephos catalysts, yielding >80% regioselectivity for the 2-position in (E)-ethyl-4,4,4-trifluorobut-2-enoate .

- Intramolecular Stabilization : Enolic forms stabilized by hydrogen bonding further bias reactivity .

Advanced: How do palladium nanoparticle catalysts affect the Tsuji-Trost reaction efficiency and byproduct formation?

Answer:

Palladium nanoparticles enhance catalytic efficiency due to high surface area but introduce challenges:

- Isomerization Byproducts : Double-bond isomerization (e.g., Z/E mixtures) occurs in up to 20% yield, influenced by reaction time and solvent polarity. Mitigation strategies include lower temperatures (<50°C) and polar aprotic solvents like DMF .

- Catalyst Recycling : Nanoparticles can be reused with minimal activity loss, but aggregation over cycles reduces efficacy. Stabilizing ligands (e.g., PVP) improve longevity .

Advanced: How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

Answer:

Discrepancies arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. Resolution strategies include:

- DFT Calculations : Modeling equilibrium geometries to reconcile NMR chemical shifts with crystallographic bond lengths .

- Variable-Temperature NMR : Identifying conformational flexibility in solution.

- SHELX Refinement : Adjusting thermal parameters and occupancy factors in crystallographic models to account for disorder .

Basic: What are the key safety considerations when handling Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate?

Answer:

- Toxicity : Analogous trifluorobut-2-enoates are classified as harmful (Xn) via inhalation, dermal contact, or ingestion. Use fume hoods and nitrile gloves .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What computational methods predict the reactivity of this compound in asymmetric catalysis?

Answer:

- Density Functional Theory (DFT) : Models transition states for enantioselective reactions (e.g., Rh-catalyzed hydrogenation), predicting ee% based on steric and electronic effects .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, particularly in DES-mediated syntheses .

Advanced: How does the CF₃ group influence the compound’s electronic properties and reaction pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.